molecular formula C9H6BrClF3NO B3041051 N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide CAS No. 259196-41-3

N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide

Cat. No. B3041051
CAS RN: 259196-41-3
M. Wt: 316.5 g/mol
InChI Key: ZNBYXBARMMVBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide” is a chemical compound with the empirical formula C9H7ClF3NO . It is a fluorinated building block .


Molecular Structure Analysis

The molecular structure of “N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide” can be represented by the SMILES string CC(=O)Nc1ccc(cc1Cl)C(F)(F)F . The InChI representation is 1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 237.61 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety and Hazards

The compound is considered hazardous. It has been classified as having acute oral toxicity and causing eye irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It should be stored in a well-ventilated place with the container kept tightly closed .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors

Mode of Action

Based on its structure, it may undergo nucleophilic substitution reactions at the benzylic position . The compound could interact with its targets, leading to changes in their function. More detailed studies are required to elucidate the precise mode of action.

Biochemical Pathways

Compounds with a -cf3 group attached to a tertiary stereogenic center in a heteroaliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that the compound might influence similar pathways.

Result of Action

Based on its potential mode of action and the known effects of similar compounds, it may lead to changes in enzyme activity or receptor function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The trifluoromethyl group in the compound could potentially enhance its lipophilicity, influencing its behavior in biological systems . .

properties

IUPAC Name

2-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBYXBARMMVBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206982
Record name 2-Bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide

CAS RN

259196-41-3
Record name 2-Bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259196-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 3
Reactant of Route 3
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 4
Reactant of Route 4
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 5
Reactant of Route 5
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 6
Reactant of Route 6
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.